
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide is an organic compound with the molecular formula C8H11BrN2O2S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a solid at room temperature and can be dissolved in appropriate solvents for use in different reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like ethanol or water. The reaction is carried out at elevated temperatures to achieve moderate to good yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide.
N-(5-bromo-2-methylpyridin-3-yl)acetamide: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C8H11BrN2O2S |
|---|---|
分子量 |
279.16 g/mol |
IUPAC 名称 |
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6-8(4-7(9)5-10-6)11(2)14(3,12)13/h4-5H,1-3H3 |
InChI 键 |
GMVQOFOKEZVMDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)Br)N(C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
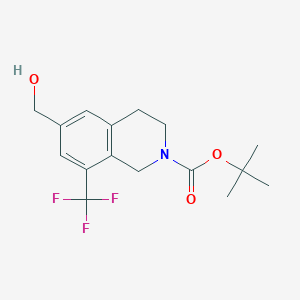
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)


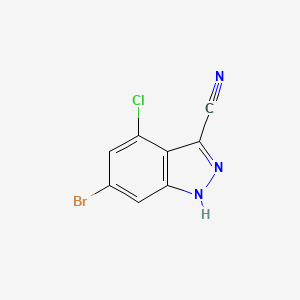

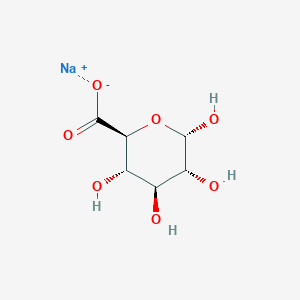
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
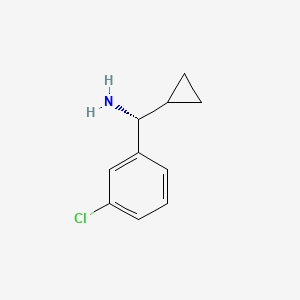

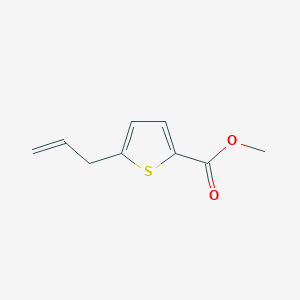
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
